![molecular formula C8H5N3O6S B1227376 {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)
{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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Overview
Description
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a member of 1,3,4-oxadiazoles, a member of furans and a C-nitro compound. It derives from an acetic acid.
This compound belongs to the nitrofurans. These are compounds containing a furan ring which bears a nitro group. It targets the protein aldose reductase.
Scientific Research Applications
Antituberculosis Activity
α-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide, a compound related to {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid, has shown in vitro activity against Mycobacterium tuberculosis (Mir, Siddiqui, & Comrie, 1991).
Antibacterial Properties
Several derivatives of 5-nitro-2-furyl compounds, including 1,3,4-oxadiazoles and -1,3,4-thiadiazoles, have demonstrated strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).
Synthesis and Characterization
A variety of synthesis methods have been explored for 5-nitro-2-furyl compounds, contributing to the understanding of their structural and chemical properties. This includes the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings (Kudelko & Jasiak, 2013).
Application in Cancer Research
Various 5-nitrofurans with heterocyclic substituents, including those similar to {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid, have been studied for their carcinogenic properties in animal models (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Lanthanide Complexes
Lanthanide complexes of similar compounds have been synthesized and characterized, showing significant in vitro antibacterial activity, especially against Escherichia coli (Win, Heng, Yousif, & Shalan, 2012).
properties
Product Name |
{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid |
---|---|
Molecular Formula |
C8H5N3O6S |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[[5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C8H5N3O6S/c12-6(13)3-18-8-10-9-7(17-8)4-1-2-5(16-4)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
ITBNJCVIFHSKRL-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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